
Toceranib
Vue d'ensemble
Description
Toceranib, commercialisé sous le nom de marque Palladia, est un inhibiteur de la tyrosine kinase des récepteurs utilisé principalement en médecine vétérinaire pour le traitement des tumeurs mastocytaires canines. C'est le premier médicament développé spécifiquement pour le traitement du cancer chez les chiens . This compound agit en inhibant certaines protéines impliquées dans la croissance et la propagation des cellules cancéreuses, ce qui en fait un outil précieux en oncologie vétérinaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Toceranib est synthétisé par une série de réactions chimiques impliquant la formation de sa structure d'indolinone. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau indole.
- Introduction de l'atome de fluor.
- Formation du cycle pyrrole.
- Couplage des parties pyrrole et indole.
Les conditions de réaction impliquent souvent l'utilisation de divers réactifs tels que des agents de fluoration, des réactifs de couplage et des catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Le produit final est souvent formulé sous forme de son sel de phosphate, le phosphate de this compound, pour améliorer sa stabilité et sa biodisponibilité .
Analyse Des Réactions Chimiques
Interaction with Nanohydroxyapatite
Recent studies have explored the interaction between toceranib and nanohydroxyapatite (nHAp), revealing significant insights into its release mechanisms and stability in biological environments. This compound can precipitate as its phosphate salt when it reacts with phosphate ions in phosphate-buffered saline (PBS) at physiological pH levels. This interaction is characterized by:
-
Surface Adsorption : this compound interacts with nHAp primarily through surface adsorption rather than forming strong chemical bonds .
-
Release Profile : The release of this compound from nHAp exhibits a biphasic pattern, with an initial burst release followed by a slower sustained release. Approximately 16.7% of this compound is released within the first five minutes, and total release reaches around 22.7% after 24 hours .
Pharmacokinetics and Stability
The pharmacokinetic properties of this compound have been studied extensively, particularly in canine patients. Key parameters include:
Parameter | Value |
---|---|
Elimination half-life ( | |
) | 16.4 ± 3.6 hours |
Time to maximum plasma concentration ( | |
) | 5.3 ± 1.6 hours |
Maximum plasma concentration ( | |
) | 86 ± 22 ng/mL |
Area under the plasma concentration-time curve ( | |
) | 1833 ± 508 ng·h/mL |
These parameters indicate that this compound has a relatively long half-life, allowing for effective dosing schedules .
Biological Activity and Mechanism of Action
This compound's primary mechanism involves inhibition of receptor tyrosine kinases associated with tumor angiogenesis and growth. Its effectiveness has been documented in various solid tumors in dogs, demonstrating clinical benefits in a significant percentage of treated cases:
-
Clinical Responses : In studies involving dogs with different types of tumors, clinical benefit was observed in approximately 74% of cases treated with this compound .
-
Targeted Kinases : The drug inhibits multiple kinases, including those involved in angiogenesis (VEGFR) and tumor growth (PDGFR and c-KIT), which contributes to its antitumor activity .
Future Research Directions
Continued research into the chemical reactions involving this compound will further elucidate its mechanisms of action and improve therapeutic strategies for cancer treatment in both veterinary and potentially human medicine.
This comprehensive overview highlights the importance of understanding the chemical behavior of this compound to optimize its therapeutic use while minimizing side effects associated with rapid drug release profiles.
Applications De Recherche Scientifique
Canine Mast Cell Tumors (MCTs)
Toceranib is primarily approved for the treatment of canine MCTs. Clinical trials have established its effectiveness:
- A multi-center, placebo-controlled study reported an objective response rate (ORR) of 42.8% in dogs treated with this compound, with significant improvements in health-related quality of life compared to placebo .
- In another study, clinical benefit was observed in 74% of dogs with MCTs, highlighting its potential to induce tumor regression or stabilization .
Other Tumor Types
Research indicates that this compound may also be effective against other tumor types:
- Anal Sac Adenocarcinoma : Preliminary studies suggest a clinical benefit rate of approximately 87.5% , with notable partial responses observed .
- Thyroid Carcinoma : this compound showed promising results in dogs with thyroid carcinoma, with several achieving stable disease .
- Renal Cell Carcinoma : this compound demonstrated potent cytotoxic effects and anti-angiogenic properties, contributing to the management of renal cell carcinoma in dogs .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of this compound:
- A clinical trial indicated that this compound administration significantly decreased regulatory T cells (Treg) in the peripheral blood of dogs with cancer, which could enhance anti-tumor immunity .
- The combination of this compound with cyclophosphamide further increased serum levels of interferon-gamma, suggesting potential benefits in enhancing immune responses against tumors .
Safety Profile
The safety profile of this compound has been generally favorable:
- Adverse effects are typically manageable and include gastrointestinal disturbances and mild hematological changes. Serious adverse events are rare and often resolved with dose adjustments or supportive care .
- Studies have shown that the drug can be administered continuously without requiring routine treatment breaks, which is beneficial for maintaining quality of life during therapy .
Summary Table of Clinical Findings
Tumor Type | Objective Response Rate | Clinical Benefit Rate | Notable Findings |
---|---|---|---|
Canine Mast Cell Tumors | 42.8% | 74% | Significant improvement in quality of life |
Anal Sac Adenocarcinoma | N/A | 87.5% | High rate of partial responses |
Thyroid Carcinoma | N/A | N/A | Positive response rates observed |
Renal Cell Carcinoma | N/A | N/A | Potent cytotoxic effects noted |
Mécanisme D'action
Toceranib exerts its effects by inhibiting receptor tyrosine kinases, which are proteins involved in the signaling pathways that regulate cell growth and survival. By blocking these proteins, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (formation of new blood vessels), thereby cutting off the tumor’s blood supply . The molecular targets of this compound include KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) .
Comparaison Avec Des Composés Similaires
Toceranib est similaire à d'autres inhibiteurs de la tyrosine kinase des récepteurs, tels que le sunitinib et le masitinib. il possède des propriétés uniques qui le rendent particulièrement efficace en médecine vétérinaire :
Sunitinib : Un composé apparenté à this compound, utilisé en thérapie anticancéreuse humaine.
Masitinib : Un autre inhibiteur de la tyrosine kinase utilisé en médecine vétérinaire.
L'unicité de this compound réside dans son approbation spécifique pour les tumeurs mastocytaires canines et son double mécanisme d'action, ce qui en fait un outil précieux en oncologie vétérinaire .
Activité Biologique
Toceranib phosphate, marketed as Palladia®, is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). It functions by blocking multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT, which are crucial in tumor growth, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by clinical studies and case analyses.
This compound acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs. This inhibition disrupts downstream signaling pathways that promote tumor cell proliferation and survival. The primary targets include:
- VEGFR : Inhibits angiogenesis.
- PDGFR : Affects cellular proliferation.
- c-KIT : Particularly relevant in MCTs, where mutations often lead to enhanced tumor growth.
Case Studies and Clinical Trials
-
Mast Cell Tumors (MCTs) :
- A randomized controlled trial evaluated this compound in dogs with non-resectable Grade II and III MCTs. The response rate was significantly higher in the this compound group (37.2%) compared to the placebo group (7.9%) .
- In a cohort study involving 145 dogs treated with this compound, an overall response rate of 42.8% was observed, with complete responses in 21 dogs and partial responses in 41 .
-
Other Tumor Types :
- This compound has shown clinical benefits in other solid tumors such as anal sac adenocarcinoma and thyroid carcinoma. In one study, 74% of dogs exhibited clinical benefit across various tumor types .
- A multi-institutional retrospective analysis reported that 89% of dogs with aortic body chemodectoma achieved clinical benefit from this compound treatment .
- Combination Therapies :
Table: Summary of Clinical Responses to this compound
Tumor Type | Total Dogs Treated | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Overall Response Rate (%) |
---|---|---|---|---|---|
Mast Cell Tumors | 145 | 21 | 41 | N/A | 42.8 |
Anal Sac Adenocarcinoma | 32 | 8 | 20 | N/A | 87.5 |
Aortic Body Chemodectoma | 27 | 1 | 6 | 17 | 89 |
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported, including gastrointestinal disturbances and hematological changes. Close monitoring during treatment is recommended to manage any potential side effects.
Adverse Effects Observed
- Mild gastrointestinal upset
- Thrombocytopenia
- Neutropenia
Propriétés
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
Record name | Toceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-94-5 | |
Record name | Toceranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toceranib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCERANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.